Chlorhydrate de méthdilazine

Vue d'ensemble

Description

Le chlorhydrate de méthdilazine est un composé phénothiazinique doté d'une activité antihistaminique. Il est principalement utilisé dans le traitement de diverses dermatoses pour soulager le prurit. Le this compound est un antihistaminique de première génération présentant des propriétés anticholinergiques et est connu pour son efficacité à procurer un soulagement temporaire des symptômes tels que les éternuements, les yeux larmoyants et qui démangent, et le nez qui coule en raison du rhume des foins et d'autres allergies des voies respiratoires supérieures .

Mécanisme D'action

Target of Action

Methdilazine hydrochloride primarily targets the Histamine H1 receptor . This receptor plays a crucial role in allergic reactions, where it mediates the effects of histamine, a compound released by cells in response to injury and in allergic and inflammatory reactions .

Mode of Action

Methdilazine hydrochloride acts as a histamine H1 antagonist . It competes with histamine for the normal H1-receptor sites on effector cells of the gastrointestinal tract, blood vessels, and respiratory tract . By binding to the histamine H1 receptor, it blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .

Biochemical Pathways

In allergic reactions, an allergen interacts with and cross-links surface IgE antibodies on mast cells and basophils. Once the mast cell-antibody-antigen complex is formed, a complex series of events occurs that eventually leads to cell-degranulation and the release of histamine (and other chemical mediators) from the mast cell or basophil . Histamine, acting on H1-receptors, produces pruritis, vasodilatation, hypotension, flushing, headache, tachycardia, and bronchoconstriction . Histamine also increases vascular permeability and potentiates pain .

Pharmacokinetics

Methdilazine hydrochloride is well absorbed in the digestive tract .

Result of Action

The binding of Methdilazine hydrochloride to the histamine H1 receptor blocks the action of endogenous histamine, leading to temporary relief of the negative symptoms brought on by histamine . It provides effective, temporary relief of sneezing, watery and itchy eyes, and runny nose due to hay fever and other upper respiratory allergies .

Applications De Recherche Scientifique

Methdilazine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used in the study of phenothiazine derivatives and their chemical properties.

Biology: Methdilazine hydrochloride is used in biological research to study its effects on histamine receptors and its role in allergic reactions.

Medicine: It is used in the treatment of pruritic skin disorders and as an antihistamine for relieving symptoms of hay fever and other allergies.

Industry: Methdilazine hydrochloride is used in the formulation of pharmaceutical products and as an intermediate in the synthesis of other chemical compounds

Analyse Biochimique

Biochemical Properties

Methdilazine hydrochloride acts as a histamine H1 antagonist . It competes with histamine for the normal H1-receptor sites on effector cells of the gastrointestinal tract, blood vessels, and respiratory tract .

Cellular Effects

In allergic reactions, an allergen interacts with and cross-links surface IgE antibodies on mast cells and basophils. Once the mast cell-antibody-antigen complex is formed, a complex series of events occurs that eventually leads to cell-degranulation and the release of histamine (and other chemical mediators) from the mast cell or basophil . Methdilazine hydrochloride, by binding to the histamine H1 receptor, blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .

Molecular Mechanism

The mechanism of action of Methdilazine hydrochloride involves its binding to the histamine H1 receptor . This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le chlorhydrate de méthdilazine peut être synthétisé par une série de réactions chimiques impliquant des dérivés de la phénothiazine et de la pyrrolidine. La synthèse implique la réaction de la 10H-phénothiazine avec le chlorure de 1-méthyl-3-pyrrolidinylméthyle dans des conditions spécifiques pour former de la méthdilazine, qui est ensuite convertie en son sel de chlorhydrate .

Méthodes de production industrielle

En milieu industriel, le this compound est produit en faisant réagir la phénothiazine avec le chlorure de 1-méthyl-3-pyrrolidinylméthyle en présence d'un solvant et d'un catalyseur appropriés. Le mélange réactionnel est ensuite purifié par cristallisation ou d'autres techniques de séparation pour obtenir le produit final avec une grande pureté .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de méthdilazine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour sa synthèse et sa modification pour différentes applications .

Réactifs et conditions courants

Oxydation : Le this compound peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène en milieu acide ou basique.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound, qui peuvent être utilisés pour différentes applications thérapeutiques et industrielles .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé dans l'étude des dérivés de la phénothiazine et de leurs propriétés chimiques.

Biologie : Le this compound est utilisé dans la recherche biologique pour étudier ses effets sur les récepteurs de l'histamine et son rôle dans les réactions allergiques.

Médecine : Il est utilisé dans le traitement des affections cutanées prurigineuses et comme antihistaminique pour soulager les symptômes du rhume des foins et d'autres allergies.

Industrie : Le this compound est utilisé dans la formulation de produits pharmaceutiques et comme intermédiaire dans la synthèse d'autres composés chimiques

Mécanisme d'action

Le this compound exerce ses effets en se liant au récepteur H1 de l'histamine. Cette liaison bloque l'action de l'histamine endogène, ce qui conduit par la suite à un soulagement temporaire des symptômes provoqués par l'histamine. Les cibles moléculaires impliquées comprennent les récepteurs H1 de l'histamine sur les cellules effectrices du tractus gastro-intestinal, des vaisseaux sanguins et des voies respiratoires .

Comparaison Avec Des Composés Similaires

Composés similaires

Chlorpromazine : Un autre dérivé de la phénothiazine doté de propriétés antipsychotiques et antihistaminiques.

Prométhazine : Un antihistaminique de première génération ayant des propriétés anticholinergiques similaires.

Triméprazine : Un antihistaminique utilisé pour des indications similaires à celles du chlorhydrate de méthdilazine

Unicité

Le this compound est unique en raison de son affinité de liaison spécifique pour les récepteurs H1 de l'histamine et de son efficacité pour soulager les affections cutanées prurigineuses. Sa combinaison de propriétés antihistaminiques et anticholinergiques la rend particulièrement utile pour traiter les réactions allergiques et les symptômes associés .

Activité Biologique

Methdilazine hydrochloride is a phenothiazine derivative primarily recognized for its potent antihistaminic properties. This compound functions as an antagonist of the histamine H1 receptor, making it effective in alleviating symptoms associated with allergic reactions, such as itching and swelling. This article delves into the biological activity of Methdilazine hydrochloride, highlighting its mechanisms of action, therapeutic applications, side effects, and comparative analysis with other antihistamines.

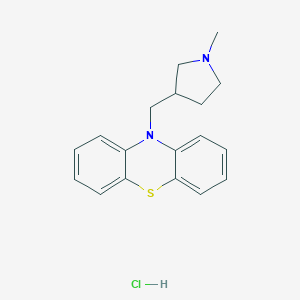

Chemical Structure and Properties

Methdilazine hydrochloride has the chemical formula and is characterized by a thiazine ring system. Its structure allows participation in various chemical reactions typical of phenothiazines, including oxidation and reduction processes that can lead to different metabolites with distinct pharmacological activities .

The primary mechanism by which Methdilazine exerts its effects is through competitive antagonism at the H1 receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. By blocking the action of endogenous histamine, it provides temporary relief from symptoms caused by histamine release during allergic reactions. This includes relief from sneezing, watery eyes, and runny nose associated with hay fever and other upper respiratory allergies .

Therapeutic Applications

Methdilazine hydrochloride is utilized in clinical settings for:

- Treatment of Allergic Conditions : It is effective in managing symptoms related to allergies and dermatoses.

- Antihistaminic Effects : It alleviates pruritus (itching) and reduces vasodilation caused by histamine .

Side Effects and Toxicity

While Methdilazine is effective as an antihistamine, it does come with a range of potential side effects:

- Common Side Effects : Drowsiness, dizziness, dry mouth.

- Severe Reactions : Bradycardia, cardiac arrest, laryngeal edema may occur in rare cases .

- Toxicity : Overdose symptoms can include clumsiness, convulsions, hallucinations, and muscle spasms .

Comparative Analysis with Other Antihistamines

The following table compares Methdilazine hydrochloride with several other common antihistamines:

| Compound Name | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Methdilazine | C18H21ClN2S | Allergy relief | Specific affinity for H1 receptors; unique side effect profile |

| Chlorpheniramine | C16H19ClN2 | Allergy relief | Shorter half-life; less sedative effect |

| Promethazine | C17H20N2S | Allergy relief; antiemetic | Strong sedative properties; used for motion sickness |

| Diphenhydramine | C17H21N | Allergy relief; sleep aid | Potent sedative effects; commonly used as a sleep aid |

| Hydroxyzine | C21H27ClN2O2 | Anxiety; allergy relief | Anxiolytic properties; longer duration of action |

Methdilazine hydrochloride stands out due to its specific affinity for H1 receptors and its effectiveness in treating various dermatological conditions compared to others primarily focused on allergy relief .

Research Findings and Case Studies

Recent studies have explored the efficacy of Methdilazine hydrochloride in various contexts:

- Antimicrobial Activity : Research indicates that Methdilazine exhibits distinct antimicrobial properties when tested against Mycobacterium tuberculosis in animal models. In vitro studies have shown that it can enhance the activity of traditional antibiotics like isoniazid and streptomycin against resistant strains .

- Electrooxidation Studies : Investigations into the electrooxidation mechanisms of Methdilazine have provided insights into its stability under different conditions. These studies are crucial for understanding its pharmacokinetics and potential interactions with other drugs .

- Stability-Indicating Methods : A study developed a stability-indicating RP-UPLC method for determining Methdilazine in bulk drug forms. The method demonstrated high accuracy and precision, essential for ensuring the quality of pharmaceutical formulations containing this compound .

Propriétés

IUPAC Name |

10-[(1-methylpyrrolidin-3-yl)methyl]phenothiazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2S.ClH/c1-19-11-10-14(12-19)13-20-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)20;/h2-9,14H,10-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEISBKIVLDXSMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2S.ClH, C18H21ClN2S | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1982-37-2 (Parent) | |

| Record name | Methdilazine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001229352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3025548 | |

| Record name | Methdilazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methdilazine hydrochloride is a white microcrystalline powder with a slight odor. pH (1% aqueous solution) 4.8-6. (NTP, 1992) | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

50 to 100 mg/mL at 63 °F (NTP, 1992), 1 G IN 2 ML WATER, 2 ML ALC, 6 ML CHLOROFORM, MORE THAN 10,000 ML ETHER | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Antihistamines used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. They thereby prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus. In addition, the anticholinergic actions of most antihistamines provide a drying effect on the nasal and oral mucosa. /Antihistamines, phenothiazine-derivative/, H1 antagonists inhibit most responses of smooth muscle to histamine. Antagonism of the constrictor action of histamine on respiratory smooth muscle is easily shown in vivo and in vitro. /Histamine Antagonists: H1 Antagonists/, H1 antagonists strongly block the action of histamine that results in increased permeability and formation of edema and wheal. /Histamine Antagonists: H1 Antagonists/, Within the vascular tree, the H1 antagonists inhibit both the vasoconstrictor effects of histamine and, to a degree, the more rapid vasodilator effects that are mediated by H1 receptors on endothelial cells. Residual vasodilatation reflects the involvement of H2 receptors on smooth muscle and can be suppressed only by the concurrent administration of an H2 antagonist. Effects of the histamine antagonists on histamine-induced changes in systemic blood pressure parallel these vascular effects. /Histamine Antagonists: H1 Antagonists/, Many of the H1 antagonists tend to inhibit responses to acetylcholine that are mediated by muscarinic receptors. These atropine-like actions are sufficiently prominent in some of the drugs to be manifest during clinical usage ... . /Histamine Antagonists: H1 Antagonists/ | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIGHT-TAN, CRYSTALLINE POWDER, CRYSTALS FROM ISOPROPYL ALCOHOL | |

CAS No. |

1229-35-2 | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methdilazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1229-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methdilazine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001229352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bristaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methdilazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methdilazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0GSO02UEZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

370 to 372 °F (NTP, 1992), 187.5-189 °C | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.